molecular formula C33H36N4O3 B1263540 (2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE

(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE

Cat. No.: B1263540
M. Wt: 536.7 g/mol
InChI Key: NFVRGDRCCNEGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, an indole moiety, and multiple amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene-indole intermediate: This step involves the reaction of naphthalene derivatives with indole compounds under specific conditions to form the naphthalene-indole intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amination: The acetylated product undergoes amination with 2-aminopropyl and 6-aminohexanoate groups using reagents like ammonia or amines under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and automated processes to ensure consistency and scalability.

Chemical Reactions Analysis

(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Researchers are investigating its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, while the naphthalene and indole moieties can participate in π-π interactions. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar compounds to (2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE include:

    Naphthalen-2-yl 2-aminobenzoate: This compound shares the naphthalene ring but lacks the indole moiety and additional amino groups.

    2-Amino-2-(naphthalen-1-yl)acetic acid: Similar in structure but with different functional groups and a simpler overall structure.

    (S)-((S)-2-aminopropyl) 6-amino-2-(2-(2-(naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl)amino)hexanoate: A stereoisomer of the compound with similar properties but different spatial arrangement.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-aminopropyl 6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVRGDRCCNEGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE
Reactant of Route 2
(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE
Reactant of Route 3
(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE
Reactant of Route 4
(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE
Reactant of Route 5
(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE
Reactant of Route 6
(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE

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